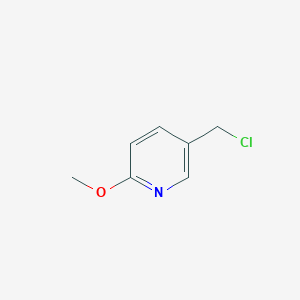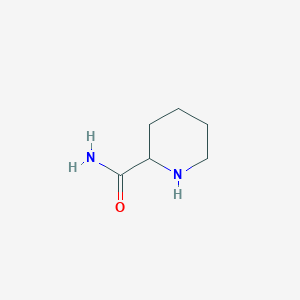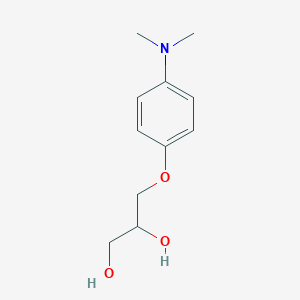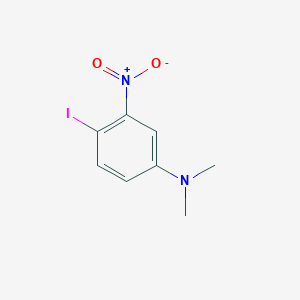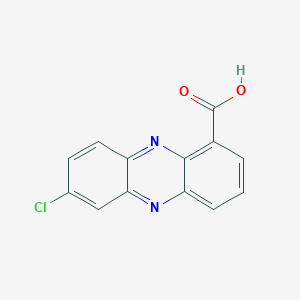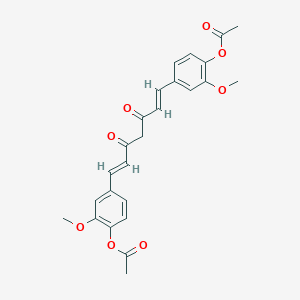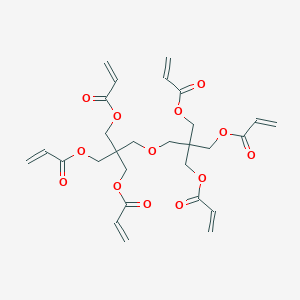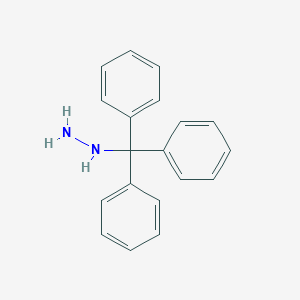
トリチルヒドラジン
概要
説明
科学的研究の応用
Tritylhydrazine has several applications in scientific research, including:
作用機序
Target of Action
Tritylhydrazine, also known as N-tritylhydrazine, is primarily used in the synthesis of partially protected peptide hydrazides . The primary targets of Tritylhydrazine are the polymeric tritylchlorides, which it reacts with to form polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Mode of Action
Tritylhydrazine interacts with its targets, the polymeric tritylchlorides, through a chemical reaction . This reaction results in the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Biochemical Pathways
It is known that tritylhydrazine plays a crucial role in the synthesis of partially protected peptide hydrazides . This suggests that Tritylhydrazine may affect the biochemical pathways related to peptide synthesis.
Pharmacokinetics
It is known that tritylhydrazine is used in the solid phase synthesis of partially protected peptide hydrazides , suggesting that it may have properties that allow it to be effectively used in this process.
Result of Action
The primary result of Tritylhydrazine’s action is the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides . The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
Action Environment
The action of Tritylhydrazine is influenced by the conditions under which the chemical reactions it is involved in take place. For example, the reaction of Tritylhydrazine with polymeric tritylchlorides to form polymer-bound N-tritylhydrazines is carried out under specific conditions . .
準備方法
Synthetic Routes and Reaction Conditions: Tritylhydrazine can be synthesized through the reaction of trityl chloride with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolve trityl chloride in an appropriate solvent such as dichloromethane.
- Add hydrazine hydrate to the solution under controlled temperature conditions.
- Stir the reaction mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of tritylhydrazine may involve the use of polymer-bound tritylchlorides. This method allows for the efficient synthesis of tritylhydrazine on a larger scale. The polymer-bound tritylchlorides react with hydrazine to form polymer-bound tritylhydrazines, which can then be cleaved to yield the desired product .
化学反応の分析
Types of Reactions: Tritylhydrazine undergoes various chemical reactions, including:
Oxidation: Tritylhydrazine can be oxidized to form trityl radicals, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Trityl radicals and other oxidized derivatives.
Substitution: Various substituted tritylhydrazine derivatives depending on the reagents used.
類似化合物との比較
Triphenylmethylhydrazine: Similar in structure but may have different reactivity and applications.
Polymer-bound tritylhydrazines: Used in solid-phase synthesis and have unique properties due to their polymeric nature.
Uniqueness: Tritylhydrazine is unique due to its ability to form stable trityl radicals, which are valuable intermediates in organic synthesis.
特性
IUPAC Name |
tritylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECSRVFRKTFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using polymer-bound trityl-hydrazine in peptide synthesis?
A1: The research focuses on the development of a method to prepare polymer-bound trityl-hydrazines [, ]. This approach is particularly useful in solid-phase peptide synthesis. By attaching the trityl-hydrazine to a solid support, the synthesis of partially protected peptide hydrazides can be achieved. This facilitates easier purification as the desired product remains bound to the solid support, allowing for the removal of excess reagents and byproducts through simple washing steps [].
Q2: Can you elaborate on the applications of trityl-hydrazine in peptide synthesis?
A2: Trityl-hydrazine is primarily used as a protecting group for the C-terminus of amino acids during peptide synthesis []. This protection strategy is particularly useful when preparing peptide hydrazides, which serve as valuable intermediates in the synthesis of more complex peptides or peptide conjugates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


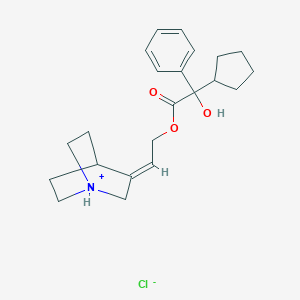
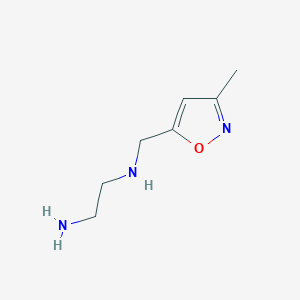
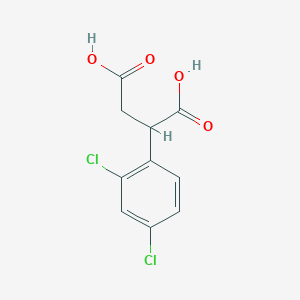
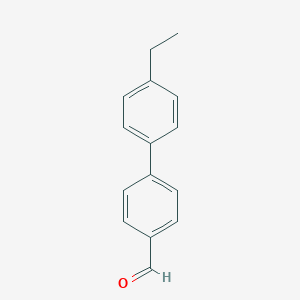

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
